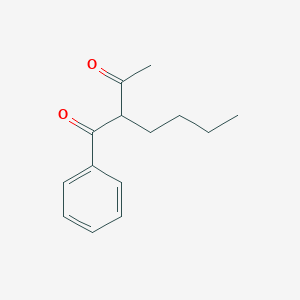

2-butyl-1-phenylbutane-1,3-dione

Description

Structure

3D Structure

Properties

CAS No. |

10225-39-5 |

|---|---|

Molecular Formula |

C14H18O2 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

2-butyl-1-phenylbutane-1,3-dione |

InChI |

InChI=1S/C14H18O2/c1-3-4-10-13(11(2)15)14(16)12-8-6-5-7-9-12/h5-9,13H,3-4,10H2,1-2H3 |

InChI Key |

UHORPYVBTFVDPA-UHFFFAOYSA-N |

SMILES |

CCCCC(C(=O)C)C(=O)C1=CC=CC=C1 |

Canonical SMILES |

CCCCC(C(=O)C)C(=O)C1=CC=CC=C1 |

Other CAS No. |

10225-39-5 |

Synonyms |

2-Butyl-1-phenyl-1,3-butanedione |

Origin of Product |

United States |

Tautomeric Equilibria in 2 Butyl 1 Phenylbutane 1,3 Dione and β Diketone Systems

Fundamental Aspects of Keto-Enol Tautomerism in 1,3-Dicarbonyl Compounds

Keto-enol tautomerism involves the migration of a proton and the shifting of bonding electrons. fiveable.me The "keto" form contains two carbonyl (C=O) groups, while the "enol" form (a portmanteau of alkene and alcohol) features a hydroxyl (-OH) group adjacent to a carbon-carbon double bond (C=C). orgoreview.comfiveable.me For simple aldehydes and ketones, the equilibrium overwhelmingly favors the keto form, primarily because the carbon-oxygen double bond (C=O) is significantly stronger and more stable than a carbon-carbon double bond (C=C). orgoreview.com

Structural and Environmental Factors Influencing Tautomeric Equilibrium

The delicate balance between the keto and enol tautomers can be tipped by a range of influences, including the surrounding solvent and the specific nature of the substituents attached to the dicarbonyl backbone.

The choice of solvent plays a critical role in determining the predominant tautomeric form. mdpi.com The tautomeric equilibrium is strongly dependent on solvent polarity and its ability to form hydrogen bonds. mdpi.comrsc.orgresearchgate.net Non-polar solvents, such as hexane (B92381) or carbon tetrachloride, are less able to stabilize the polar keto form. In these environments, the enol form, stabilized by its internal intramolecular hydrogen bond, often predominates.

Conversely, polar protic solvents, like water or alcohols, can disrupt the intramolecular hydrogen bond of the enol by forming their own intermolecular hydrogen bonds with the carbonyl groups of the keto form. masterorganicchemistry.com This selective stabilization of the keto tautomer can shift the equilibrium in its favor. Polar aprotic solvents, such as DMSO or acetone, can also influence the equilibrium, often leading to a complex interplay of dipole interactions and hydrogen bonding with any available enolic protons. nih.gov For 2-butyl-1-phenylbutane-1,3-dione, it is expected that the proportion of the enol form would be highest in non-polar solvents and would decrease with increasing solvent polarity and hydrogen-bonding capability.

Table 1: Effect of Solvent on the Enol Content of Acetylacetone (B45752)

| Solvent | % Enol |

|---|---|

| Gas Phase | 92 |

| CCl₄ (Carbon tetrachloride) | 97 |

| Benzene | 96 |

| Diethyl ether | 83 |

| CH₂Cl₂ (Dichloromethane) | 77 |

| CH₃CN (Acetonitrile) | 58 |

| H₂O (Water) | 16 |

This table presents representative data for acetylacetone to illustrate the general trend of solvent effects on keto-enol equilibria.

The electronic and steric properties of substituents at the R¹, R², and R³ positions (as shown in Scheme 1) have a profound effect on tautomeric content. mdpi.comrsc.org

Electronic Effects: Electron-withdrawing groups (EWGs) attached to the carbonyl carbons (R¹ and R³) tend to increase the acidity of the α-hydrogen, which can favor enolization. acs.org The phenyl group in this compound, while capable of conjugation, also exerts an inductive electron-withdrawing effect that can stabilize the enolate anion intermediate, thereby promoting the formation of the enol form.

Steric Effects: The size of the substituents is a critical factor. Research shows that substituents at the central carbon (R²) play a crucial role in establishing the tautomeric form. researchgate.net β-diketones with an alkyl substituent at the R² position, such as the butyl group in this compound, generally favor the diketo tautomeric form. rsc.orgresearchgate.net This is attributed to steric hindrance; a bulky group at the central carbon destabilizes the planar six-membered ring of the enol form, making the non-planar diketo form more energetically favorable. rsc.org In contrast, increasing the steric bulk of the substituents at the R¹ and R³ positions tends to increase the percentage of the enol form. mdpi.com

For this compound, there is a competition between the electronic stabilization of the enol form by the phenyl group and the steric destabilization caused by the C2-butyl group. The steric hindrance from the butyl group is generally the dominant force, strongly shifting the equilibrium toward the diketo tautomer. rsc.orgresearchgate.net

Table 2: Influence of α-Substituent (R²) on Tautomeric Equilibrium

| Compound | R¹ | R² | R³ | % Enol (in CCl₄) |

|---|---|---|---|---|

| 2,4-Pentanedione | CH₃ | H | CH₃ | 97 |

| 3-Methyl-2,4-pentanedione | CH₃ | CH₃ | CH₃ | 29 |

| 3-Ethyl-2,4-pentanedione | CH₃ | C₂H₅ | CH₃ | 22 |

This table, with data for substituted 2,4-pentanediones, illustrates the principle that increasing the steric bulk of the α-substituent (R²) decreases the enol content.

A defining feature of the enol tautomer in most 1,3-dicarbonyl systems is the formation of a strong intramolecular hydrogen bond. orgoreview.commdpi.com This hydrogen bond creates a stable, quasi-aromatic six-membered ring, which is a major contributor to the stability of the enol form. libretexts.orgresearchgate.netorganicchemistrytutor.com This interaction, often referred to as a Resonance-Assisted Hydrogen Bond (RAHB), involves the hydroxyl proton and the oxygen atom of the second carbonyl group. rsc.org The strength of this bond is influenced by the geometry of the ring and the electronic nature of the substituents. researchgate.net

In this compound, the formation of this stabilizing hydrogen-bonded ring is sterically hindered by the presence of the butyl group at the central carbon. rsc.orgresearchgate.net For the enol form to adopt the necessary planar conformation that allows for effective intramolecular hydrogen bonding, the bulky butyl group would experience significant steric strain with the other substituents. Consequently, the energetic benefit of forming the intramolecular hydrogen bond is largely offset by this steric penalty, further favoring the non-planar diketo form.

Conjugation provides significant thermodynamic stabilization. In the enol form of a β-diketone, the C=C double bond is conjugated with the remaining C=O double bond, which contributes to its stability. orgoreview.comyoutube.com This stabilization can be extended if the substituents themselves are part of a larger conjugated system.

In this compound, the phenyl group at the C1 position can extend the conjugation of the enol system. libretexts.org If the enol forms such that the C=C bond is adjacent to the phenyl group, the π-system of the phenyl ring can align with the enol's conjugated system, providing additional resonance stabilization. However, as mentioned previously, the steric hindrance from the C2-butyl group can force the phenyl ring to twist out of planarity, disrupting this conjugation and reducing its stabilizing effect. In certain specialized cases, the formation of a fully aromatic ring in the enol tautomer can be such a powerful stabilizing force that the enol form becomes overwhelmingly dominant, as seen in the tautomerism of phenol (B47542) to its keto form. youtube.com

Experimental Methodologies for Tautomer Characterization

Several spectroscopic techniques are instrumental in studying keto-enol tautomerism, allowing for both qualitative identification and quantitative measurement of the tautomers in equilibrium. numberanalytics.combohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is one of the most powerful tools for analyzing tautomeric mixtures. bohrium.comed.gov Because the interconversion between keto and enol forms is typically slow on the NMR timescale, separate and distinct signals for each tautomer can be observed. nih.govthermofisher.com For this compound, one would expect to see characteristic signals for the α-proton of the keto form and a very different signal for the enolic hydroxyl proton, which often appears as a broad peak at a downfield chemical shift (e.g., 10-17 ppm) due to the strong intramolecular hydrogen bond. mdpi.com By integrating the areas of signals unique to each tautomer, the equilibrium constant (Keq) and the percentage of each form can be accurately calculated. thermofisher.com ¹³C NMR spectroscopy can also be used to distinguish the tautomers by observing the chemical shifts of the carbonyl and enolic carbons. researchgate.netbohrium.com

Infrared (IR) Spectroscopy: IR spectroscopy can readily differentiate between the keto and enol forms by identifying their characteristic functional group vibrations. brainly.com The keto tautomer will exhibit strong absorption bands corresponding to the C=O stretching of the two carbonyl groups, typically in the range of 1700-1740 cm⁻¹. brainly.comlibretexts.org The enol tautomer, by contrast, will show a broad O-H stretching band (around 2500-3200 cm⁻¹) due to the intramolecular hydrogen bond, and a C=O stretching band at a lower frequency (around 1600-1650 cm⁻¹) due to conjugation. brainly.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: The keto and enol tautomers have different electronic structures and thus absorb UV light at different wavelengths. slideshare.netresearchgate.net The conjugated enol form typically absorbs at a longer wavelength (lower energy) compared to the non-conjugated diketo form. numberanalytics.com By monitoring the absorption spectra in different solvents or at different temperatures, the shift in the tautomeric equilibrium can be observed and quantified. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H Isotope Effects) for Tautomer Quantification and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the tautomeric equilibria in β-diketones. nih.gov By analyzing ¹H and ¹³C NMR spectra, it is possible to identify and quantify the different tautomeric forms present in a sample. researchgate.netnanalysis.com

In the ¹H NMR spectrum of a β-diketone, the enolic proton typically appears as a broad signal at a downfield chemical shift, indicative of its involvement in a strong intramolecular hydrogen bond. nanalysis.com The protons of the diketo form will show distinct signals from those of the enol form, allowing for the determination of the keto-enol ratio by integrating the respective signals. nanalysis.com For instance, in the case of 1-phenyl-1,3-butanedione, the enol tautomer is predominant in a non-polar solvent like CDCl₃, while the keto form is favored in a more polar solvent like methanol-d₄, as observed through changes in the ¹H NMR spectra. researchgate.net

¹³C NMR spectroscopy provides complementary information. The chemical shifts of the carbonyl carbons and the enolic double bond carbons are particularly informative for distinguishing between the keto and enol forms. nih.govrsc.org

A more subtle but powerful NMR technique for probing tautomeric equilibria is the use of deuterium (B1214612) isotope effects. encyclopedia.pubresearchgate.netresearchgate.net When the acidic enolic proton is replaced by deuterium, small changes in the ¹³C chemical shifts of the neighboring carbon atoms can be observed. researchgate.netresearchgate.net These deuterium isotope effects on ¹³C chemical shifts are sensitive to the position of the tautomeric equilibrium. nih.govbibliotekanauki.pl For a symmetric β-diketone, equal isotope effects on the two carbonyl carbons would indicate a perfectly balanced equilibrium. In asymmetric β-diketones, the relative magnitudes of the isotope effects can provide a quantitative measure of the equilibrium constant between the two enol forms. nih.govnih.gov This technique is sensitive enough to detect small shifts in the equilibrium caused by changes in substitution or solvent. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for β-Diketone Tautomers

| Tautomer | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Diketo | α-CH₂ | ~3.5-4.0 | ~50-60 |

| C=O | - | ~200-205 | |

| Enol | Enolic OH | ~15-17 | - |

| Vinylic CH | ~5.5-6.0 | ~95-105 | |

| Enolic C=C-OH | - | ~180-195 | |

| Enolic C=C-C=O | - | ~190-200 |

Note: The chemical shift values are approximate and can vary depending on the specific β-diketone structure and the solvent used.

Vibrational Spectroscopy (FTIR) for Functional Group Identification and Hydrogen Bonding Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in the different tautomers of β-diketones and for probing the nature of the intramolecular hydrogen bond in the enol form. mdpi.com

The diketo tautomer is characterized by the presence of two distinct carbonyl (C=O) stretching vibrations, typically in the region of 1700-1740 cm⁻¹. cdnsciencepub.com In contrast, the enol tautomer exhibits a C=C stretching vibration (around 1600-1640 cm⁻¹) and a conjugated C=O stretching vibration at a lower frequency (around 1650-1680 cm⁻¹) due to resonance. cdnsciencepub.comresearchgate.net The most distinctive feature of the enol form is the broad and intense O-H stretching band, which is often shifted to a much lower frequency (e.g., 2500-3200 cm⁻¹) due to the strong intramolecular hydrogen bond. researchgate.netkpfu.ru The position and shape of this band can provide information about the strength of the hydrogen bond. nih.gov

By analyzing the relative intensities of the vibrational bands corresponding to the keto and enol forms, it is possible to qualitatively assess the position of the tautomeric equilibrium. cdnsciencepub.com Changes in the solvent can lead to shifts in the vibrational frequencies and changes in the relative peak intensities, reflecting the influence of the solvent on the tautomeric equilibrium. cdnsciencepub.com

Table 2: Characteristic FTIR Frequencies for β-Diketone Tautomers

| Tautomer | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Diketo | C=O stretch (unconjugated) | 1720-1740 |

| C=O stretch (unconjugated) | 1700-1720 | |

| Enol | O-H stretch (intramolecular H-bond) | 2500-3200 (broad) |

| C=O stretch (conjugated) | 1650-1680 | |

| C=C stretch | 1600-1640 |

Electronic Absorption Spectroscopy (UV-Vis) for Tautomer Quantification

Electronic absorption spectroscopy, or UV-Vis spectroscopy, can be employed for the quantitative analysis of tautomeric mixtures of β-diketones. nih.gov The diketo and enol forms have distinct electronic transitions and therefore exhibit different absorption spectra. dtu.dk

The enol form, with its extended π-conjugated system, typically absorbs at a longer wavelength (λ_max) compared to the diketo form. mdpi.comnih.gov The π → π* transition of the conjugated enone system gives rise to a strong absorption band. The diketo form usually shows weaker n → π* transitions at shorter wavelengths. nih.gov

By applying the Beer-Lambert law, the concentrations of the individual tautomers can be determined if their molar absorptivities are known. nih.gov However, the absorption bands of the keto and enol forms often overlap, which can complicate the analysis. nih.gov In such cases, chemometric methods can be used to deconvolute the overlapping spectra and obtain quantitative information about the tautomeric equilibrium. nih.gov The position of the tautomeric equilibrium is known to be solvent-dependent, and UV-Vis spectroscopy is a convenient method to study these solvent effects. mdpi.com

Table 3: Typical UV-Vis Absorption Maxima for β-Diketone Tautomers

| Tautomer | Type of Transition | Typical λ_max (nm) |

| Diketo | n → π | ~270-290 |

| Enol | π → π | ~300-350 |

Note: The λ_max values are approximate and can be influenced by the specific structure of the β-diketone and the solvent.

Mass Spectrometry in Gas Phase Tautomerism Studies and Fragmentation Pathways

Mass spectrometry (MS) is a powerful technique for studying tautomerism in the gas phase, providing insights into the intrinsic properties of the molecules without the influence of a solvent. researchgate.net The tautomers of a β-diketone can often be separated by gas chromatography (GC) and their individual mass spectra recorded using a GC-MS system. core.ac.uk

The mass spectra of the diketo and enol tautomers are typically different, as their distinct structures lead to different fragmentation pathways upon electron ionization. core.ac.uknih.gov By analyzing the fragmentation patterns, it is possible to identify the specific tautomer present. researchgate.net For example, the enol form might undergo a characteristic retro-Diels-Alder reaction or a McLafferty rearrangement involving the enolic hydroxyl group, leading to specific fragment ions. The diketo form will exhibit fragmentation patterns typical of ketones, such as α-cleavage.

The relative abundances of the molecular ions of the separated tautomers can, in principle, provide a quantitative measure of the tautomeric equilibrium in the gas phase, assuming similar ionization cross-sections. core.ac.uk This allows for the investigation of how substituents and other structural features affect the intrinsic stability of the tautomers. nih.gov

X-ray Crystallography for Solid-State Tautomeric Forms and Conformations

X-ray crystallography provides definitive information about the structure of molecules in the solid state, including the specific tautomeric form and conformation adopted. mdpi.com For β-diketones, crystal structure analysis can unambiguously determine whether the molecule exists in the diketo or enol form in the crystalline state and can provide precise details about bond lengths, bond angles, and intramolecular hydrogen bonding. mdpi.comrsc.org

In the solid state, many β-diketones are found to exist exclusively in the enol form, stabilized by a strong intramolecular hydrogen bond. mdpi.com The O...O distance in the chelated ring is a key parameter for assessing the strength of this hydrogen bond. Shorter O...O distances generally indicate stronger hydrogen bonds. rsc.org

However, the presence of bulky substituents, particularly at the α-position, can favor the diketo form in the solid state to minimize steric strain. rsc.org In some cases, co-crystallization with other molecules can influence the tautomeric equilibrium in the solid state. mdpi.com It is important to note that the tautomeric form observed in the solid state may not be the dominant form in solution or in the gas phase. nih.gov

Computational and Theoretical Approaches to Tautomeric Behavior

Density Functional Theory (DFT) and Ab-initio Investigations of Tautomer Stability and Barriers

Computational methods, particularly Density Functional Theory (DFT) and ab-initio calculations, have become indispensable tools for studying the tautomeric behavior of β-diketones. mdpi.com These methods allow for the calculation of the relative energies of the different tautomers, providing insights into their thermodynamic stabilities. mdpi.comresearchgate.netrsc.org

By optimizing the geometries of the diketo and enol forms, researchers can predict which tautomer is more stable in the gas phase. mdpi.comrsc.org The inclusion of solvent effects, often through continuum solvation models, allows for the prediction of tautomeric equilibria in different solvents. nih.gov The calculated relative energies can then be compared with experimental data obtained from NMR or UV-Vis spectroscopy.

Furthermore, computational methods can be used to locate the transition states connecting the different tautomers and to calculate the activation energy barriers for their interconversion. mdpi.com This provides valuable information about the kinetics of the tautomerization process. mdpi.com DFT calculations have also been successfully used to predict various spectroscopic properties, such as NMR chemical shifts, vibrational frequencies, and electronic absorption spectra, which can aid in the interpretation of experimental data. mdpi.comnih.govnih.gov For instance, DFT calculations can help to assign the vibrational modes observed in FTIR spectra and to correlate the calculated NMR chemical shifts with the experimentally observed values for each tautomer. nih.gov

Modeling Proton Transfer Mechanisms and Energy Landscapes

The intramolecular proton transfer in this compound, a process governing the interconversion between its tautomeric forms, can be effectively elucidated through computational modeling. These theoretical approaches provide a detailed picture of the potential energy surface (PES) that dictates the kinetics and thermodynamics of the tautomerization reaction. The PES maps the energy of the molecule as a function of its geometry, revealing the most stable structures (minima) and the energy barriers (transition states) that separate them.

For β-diketones, the proton transfer is often a low-barrier process, especially for the interconversion between the two enol forms. nih.gov Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating these proton transfer reactions. researchgate.netmdpi.comrsc.org These calculations can predict the relative energies of the different tautomers (diketo and enol forms) and the transition state structures that connect them on the potential energy surface.

The proton transfer can occur through several mechanisms. In an intramolecular process, the proton moves directly from one oxygen atom to the other within the same molecule. This is often facilitated by the formation of a six-membered quasi-aromatic ring in the enol form, which stabilizes the transition state. Alternatively, the proton transfer can be solvent-assisted, where solvent molecules act as a bridge, accepting the proton from one oxygen and delivering it to the other. researchgate.net The specific mechanism and its associated energy barrier are influenced by factors such as the solvent polarity and the steric and electronic properties of the substituents on the β-diketone backbone. researchgate.netmdpi.com

In the case of this compound, the presence of a bulky butyl group at the C2 position (the carbon between the two carbonyl groups) is expected to have a significant impact on the energy landscape. rsc.org Steric hindrance from the butyl group can destabilize the planar enol forms, potentially increasing the energy barrier for proton transfer and shifting the tautomeric equilibrium. researchgate.netrsc.org DFT calculations on similar 2-alkyl substituted β-diketones have shown that bulky substituents at this position generally favor the diketo tautomer. researchgate.netrsc.org

A representative potential energy surface for the intramolecular proton transfer between the two possible enol forms of a generic unsymmetrical β-diketone is depicted by the relative energies of the stable tautomers and the transition state. The energy barrier for this interconversion is typically low. For the tautomerization between the diketo and enol forms, the activation barrier is considerably higher. mdpi.comresearchgate.net

Table 1: Illustrative Calculated Energy Profile for Tautomerization in a Model Unsymmetrical β-Diketone System

| Species | Relative Energy (kcal/mol) |

| Enol Tautomer 1 (more stable) | 0.0 |

| Enol Tautomer 2 (less stable) | 0.5 - 2.0 |

| Transition State (Enol-Enol) | 2.0 - 5.0 |

| Diketo Tautomer | 5.0 - 15.0 |

| Transition State (Keto-Enol) | > 20.0 |

Note: These values are illustrative and based on typical findings for unsymmetrical β-diketones from computational studies. The actual values for this compound would require specific DFT calculations.

The data in the table illustrates that the energy difference between the two enol tautomers is generally small, with a low activation barrier for their interconversion. The diketo form is significantly less stable than the enol forms, and the barrier to convert from the diketo to the enol form is substantial. The presence of the butyl group in this compound would likely influence these relative energies, potentially increasing the energy of the enol forms relative to the diketo form due to steric strain. researchgate.netrsc.org

Detailed research findings from computational studies on analogous systems provide further insights. For instance, studies on other unsymmetrical β-diketones have shown that the stability of the two enol tautomers is influenced by the electronic nature of the substituents. mdpi.com Electron-withdrawing groups can affect the acidity of the enolic proton and the stability of the conjugated system, thereby altering the tautomeric equilibrium. While a phenyl group, as in this compound, is generally considered electron-withdrawing, its effect is modulated by the alkyl substituent at the C2 position.

Coordination Chemistry of 2 Butyl 1 Phenylbutane 1,3 Dione and β Diketone Ligands

β-Diketones as Principal Chelating Ligands in Metal Complex Formation

β-Diketones, characterized by two carbonyl groups separated by a methylene (B1212753) group, are renowned for their role as excellent chelating ligands in the formation of metal complexes. iosrjournals.orgalfachemic.com These compounds exist in a tautomeric equilibrium between the keto and enol forms. The enol form, through the loss of its acidic proton, generates a monoanionic ligand with two oxygen donor atoms that can coordinate to a metal center, forming a stable six-membered chelate ring. scholarsresearchlibrary.com This chelation significantly enhances the thermodynamic stability of the resulting metal complex, a phenomenon known as the chelate effect. iosrjournals.org

The versatility of β-diketones as ligands stems from the ability to modify the substituents (R groups) attached to the carbonyl carbons. In the case of 2-butyl-1-phenylbutane-1,3-dione, the butyl and phenyl groups influence the steric and electronic properties of the ligand, which in turn affect the stability, structure, and reactivity of the metal complexes formed. nih.gov The presence of bulky substituents can provide steric protection to the metal center, making the resulting complexes less labile and more suitable as spectator ligands in various catalytic applications. nih.gov β-diketones are capable of forming complexes with a vast range of metal ions, including transition metals, lanthanides, and actinides. iosrjournals.orgnih.gov

The coordination of β-diketonate anions to a metal ion results in the formation of neutral or charged complexes, depending on the oxidation state of the metal and the stoichiometry of the reaction. These complexes have found applications in diverse fields such as catalysis, materials science, and as precursors for the chemical vapor deposition of metal oxides. researchgate.netrsc.org

Synthesis and Spectroscopic Characterization of Metal-β-Diketone Complexes

The synthesis of metal-β-diketonate complexes is typically achieved through the reaction of a suitable metal salt with the β-diketone ligand in the presence of a base. The base facilitates the deprotonation of the β-diketone to its enolate form, which then coordinates to the metal ion. researchgate.net Another common method involves the direct reaction of a metal acetate (B1210297) with the β-diketone, where the acetate ion acts as the base. researchgate.net The choice of solvent and reaction conditions can influence the yield and purity of the resulting complex. scholarsresearchlibrary.com Ultrasound-assisted synthesis has also been reported as an efficient and environmentally friendly method for preparing β-diketone metal complexes. derpharmachemica.com

| Spectroscopic Technique | Typical Observations for Metal-β-Diketone Complexes | References |

| Infrared (IR) Spectroscopy | Shift of C=O and C=C stretching bands to lower frequencies upon coordination. | nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information for diamagnetic complexes. | nih.gov |

| UV-Visible Spectroscopy | Shows electronic transitions, often resulting in colored complexes. | researchgate.net |

| Mass Spectrometry | Confirms the molecular weight of the complex. | derpharmachemica.com |

Transition metals readily form stable complexes with β-diketone ligands. iosrjournals.org The stoichiometry of these complexes is often of the type ML₂, ML₃, or ML₄, where M is the metal ion and L is the β-diketonate ligand, depending on the oxidation state and coordination number of the metal. For instance, divalent transition metal ions like Cu(II), Ni(II), and Co(II) typically form bis(β-diketonato) complexes, M(β-dik)₂. iosrjournals.org Trivalent metals such as Fe(III) and Cr(III) form tris(β-diketonato) complexes, M(β-dik)₃. iosrjournals.org

The electronic configuration of the transition metal ion plays a crucial role in determining the geometry of the resulting complex. For example, four-coordinate complexes can adopt either a tetrahedral or a square planar geometry, while six-coordinate complexes are typically octahedral. lumenlearning.com The nature of the substituents on the β-diketone ligand can also influence the reaction rates and mechanisms of complex formation. iosrjournals.org

| Transition Metal Ion | Typical Complex Stoichiometry | Common Coordination Geometry | References |

| Cu(II) | [Cu(β-dik)₂] | Square Planar | iosrjournals.org |

| Ni(II) | [Ni(β-dik)₂] | Square Planar or Octahedral (with additional ligands) | iosrjournals.org |

| Co(II) | [Co(β-dik)₂] | Tetrahedral or Octahedral (with additional ligands) | iosrjournals.org |

| Fe(III) | [Fe(β-dik)₃] | Octahedral | iosrjournals.org |

| Mn(III) | [Mn(β-dik)₃] | Octahedral | oup.com |

Lanthanide ions (Ln³⁺) also form stable complexes with β-diketone ligands. nih.gov Due to their larger ionic radii and higher coordination numbers (typically 8 or 9), lanthanide ions often coordinate to three or four β-diketonate ligands. nih.govresearchgate.net The resulting complexes, often formulated as [Ln(β-dik)₃(H₂O)n] or [Ln(β-dik)₄]⁻, are known for their unique photophysical properties, particularly their strong and sharp emission bands arising from f-f electronic transitions. alfachemic.comresearchgate.net

A key feature of lanthanide-β-diketonate complexes is the "antenna effect," where the β-diketone ligand absorbs UV light efficiently and then transfers the absorbed energy to the central lanthanide ion, which subsequently emits light in the visible or near-infrared region. alfachemic.com This property makes these complexes highly valuable for applications in luminescent materials, such as in organic light-emitting diodes (OLEDs) and as luminescent probes in bioimaging. researchgate.netdntb.gov.uarsc.org The choice of substituents on the β-diketone ligand can be used to tune the luminescence properties of the complex. researchgate.net For instance, fluorinated β-diketones are often used to enhance the volatility and luminescence of lanthanide complexes. nih.gov

Structural Investigations of Coordination Compounds

The coordination geometry around a central metal ion is defined by the spatial arrangement of the donor atoms of the ligands. wikipedia.org For transition metal-β-diketonate complexes, common coordination geometries include tetrahedral, square planar, and octahedral. lumenlearning.comlibretexts.org The specific geometry adopted depends on factors such as the coordination number of the metal, its d-electron configuration, and the steric bulk of the ligands. libretexts.org For example, four-coordinate d⁸ metal ions like Ni(II) and Pt(II) often favor a square planar geometry. libretexts.org Six-coordinate complexes are typically octahedral. lumenlearning.com

In complexes with multiple unsymmetrical β-diketone ligands, such as this compound, the possibility of geometric isomers (cis and trans) and optical isomers (enantiomers) arises. acs.org The study of the stereochemistry of these complexes is crucial for understanding their reactivity and for applications in areas like asymmetric catalysis.

In the solid state, the crystal packing of metal-β-diketonate complexes is often influenced by various non-covalent intermolecular interactions. These interactions play a significant role in determining the supramolecular architecture of the compounds.

Halogen bonding is a non-covalent interaction between a halogen atom (acting as a Lewis acid) and a Lewis base. nih.gov In metal complexes containing halogenated ligands, halogen bonds can influence the crystal packing and, in some cases, the coordination geometry. nih.govclarku.edu The strength and directionality of halogen bonds make them a useful tool in crystal engineering. researchgate.net

π-π stacking interactions occur between aromatic rings. mdpi.com In complexes containing phenyl groups, such as those derived from this compound, π-π stacking can be a significant factor in the crystal packing. oup.comresearchgate.net These interactions can influence the electronic properties and stability of the solid-state structure. acs.org The presence of both electron-donating and electron-withdrawing groups on the interacting aromatic rings can modulate the strength of these interactions. mdpi.com

Advanced Research on β-Diketone Metal Complexes in Catalysis and Materials Science

The versatility of β-diketone ligands and their corresponding metal complexes extends into advanced applications, particularly in the fields of catalysis and materials science. The ability to fine-tune the electronic and steric properties of the β-diketone ligand by modifying its substituents allows for the development of highly specialized metal complexes. These complexes are at the forefront of research in polymerization catalysis and the creation of novel luminescent systems. While extensive research exists for a wide array of β-diketonate complexes, specific advanced applications for this compound are not widely documented in current literature. Therefore, this section will focus on the broader class of β-diketone metal complexes, illustrating the potential and established success in these innovative fields.

Polymerization Catalysts

Metal complexes containing β-diketonate ligands have emerged as effective catalysts in various polymerization reactions. Their performance is often linked to the nature of the metal center and the steric and electronic properties of the β-diketonate ligand.

Olefin Polymerization: In the realm of olefin polymerization, β-diketonate complexes of transition metals like titanium and zirconium are investigated as components of Ziegler-Natta type catalysts. wikipedia.orglibretexts.org These catalysts are crucial for producing stereoregular polymers such as isotactic polypropylene. libretexts.org The β-diketonate ligand can influence the catalyst's activity, stability, and the stereochemistry of the resulting polymer. libretexts.orgiosrjournals.org For instance, lanthanide complexes supported by β-diketiminate ligands (N,N'-analogs of β-diketonates) have shown catalytic activity for the polymerization of monomers like acrylonitrile. documentsdelivered.com

Ring-Opening Polymerization: Lanthanide β-diketiminate complexes have also demonstrated significant catalytic activity in the ring-opening polymerization of cyclic esters, such as ε-caprolactone and lactides. researchgate.net These polymerizations lead to biodegradable polyesters with important biomedical applications. The catalytic activity is dependent on the specific lanthanide metal and the structure of the ligand. researchgate.net

Polyurethane Synthesis: Metal β-diketonate complexes, particularly those of zinc and zirconium with ligands like ethyl acetoacetate (B1235776), have been developed as catalysts for the synthesis of polyurethanes. researchgate.net Research has shown that the reactivity of these catalysts can be higher than traditional organotin catalysts, with the added benefit of producing colorless and transparent polymers. The catalytic activity is influenced by the coordination strength of the β-diketonate ligand. researchgate.net

Table 1: Examples of β-Diketone and Related Metal Complexes in Polymerization Catalysis

| Catalyst/Complex Type | Metal Center | Monomer | Polymer Type | Key Findings | Reference |

|---|---|---|---|---|---|

| Titanium-based Ziegler-Natta | Titanium | Propylene | Isotactic Polypropylene | Enables stereospecific polymerization to produce high-crystallinity polymers. | libretexts.org |

| β-Diketiminate Lanthanide Amides | Ytterbium (Yb) | Methyl Methacrylate (MMA), ε-Caprolactone | PMMA, Polycaprolactone | Complexes exhibit good catalytic activity for both MMA and ε-caprolactone polymerization. | researchgate.net |

| Ethyl Acetoacetato Chelates | Zirconium (Zr), Zinc (Zn) | Hexamethylene diisocyanate and Poly(propylene glycol) | Polyurethane | Showed higher catalytic activity compared to dibutyltin (B87310) dilaurate and produced colorless polyurethanes. | researchgate.net |

| β-Diketiminate Lanthanide Amides | Lanthanides (general) | Acrylonitrile | Polyacrylonitrile | Demonstrated catalytic activity for the polymerization of polar monomers. | documentsdelivered.com |

Luminescent Systems

Perhaps one of the most extensively researched areas for β-diketonate metal complexes is in the development of luminescent materials. Complexes with lanthanide ions such as Europium (Eu³⁺), Terbium (Tb³⁺), and Dysprosium (Dy³⁺) are particularly noteworthy for their sharp, characteristic emission bands.

These unique photophysical properties have led to their application in several areas:

Organic Light-Emitting Diodes (OLEDs): Europium and other lanthanide β-diketonate complexes are used as emitters in OLEDs to generate highly pure red, green, or white light. researchgate.netadvanceseng.comrsc.org Research has focused on developing complexes with high quantum yields and thermal stability for use in high-efficiency devices. rsc.orgrsc.org For example, a europium complex, [Eu(btfa)₃(4,4′-dinonylbipy)], achieved an electroluminescence quantum efficiency (EQE) of 2.1% in a vacuum-deposited OLED. rsc.org Similarly, aluminum complexes with β-diketone ligands exhibiting thermally activated delayed fluorescence (TADF) have enabled solution-processed OLEDs with EQEs exceeding 20%. atlas.jp

Luminescent Polymers: β-diketonate complexes can be incorporated into polymer matrices, such as polymethylmethacrylate (PMMA) or polysiloxanes, to create flexible and processable luminescent materials. cnr.itmdpi.com These materials have potential applications in sensors, displays, and luminescent solar concentrators. Cross-linked luminescent polymers have been synthesized based on polysiloxanes with grafted β-diketone fragments that coordinate with Eu³⁺ ions. mdpi.com

Bio-imaging and Sensors: The sharp emission lines and long luminescence lifetimes of lanthanide β-diketonate complexes make them suitable for time-resolved bio-imaging applications, where background fluorescence can be eliminated.

Table 2: Photophysical Properties of Selected Luminescent β-Diketonate Metal Complexes

| Complex | Metal Ion | Major Emission Peak (λₑₘ) | Color | Quantum Yield (Φ) | Key Application/Feature | Reference |

|---|---|---|---|---|---|---|

| [Eu(btfa)₃(4,4′-dinonylbipy)] | Eu³⁺ | 614 nm | Red | 2.1% (EQE in OLED) | Emitter in multilayer vacuum-deposited OLEDs. | rsc.org |

| [Eu(hth)₃(tppo)] | Eu³⁺ | ~612 nm | Bright Red | 66% | High quantum yield, used as emitter in OLED fabrication. | cnr.it |

| Tb(HPPP)L (L=1,10-phenanthroline) | Tb³⁺ | 545 nm | Green | Not specified | Ancillary ligands increase luminescence intensity and decay time. | researchgate.net |

| Na[Dy(acac)₄] | Dy³⁺ | 485 nm & 577 nm | Pure White | Not specified | Achieves pure white light emission suitable for WLEDs. | researchgate.net |

| [Eu(hfa)₃(TPPO)₂] | Eu³⁺ | 614 nm | Red | 48% (Total PLQY) | Studied for detailed intramolecular energy transfer mechanisms. | nih.gov |

Reactivity and Advanced Synthetic Transformations of 2 Butyl 1 Phenylbutane 1,3 Dione

Chemoselective Reactions at the β-Diketone Core

The β-diketone core of 2-butyl-1-phenylbutane-1,3-dione is the hub of its reactivity, offering sites for both nucleophilic and electrophilic attack. The ability to selectively target one of the carbonyl groups or the active methylene (B1212753) group is a key aspect of its synthetic utility.

Nucleophilic Additions and Substitutions at Carbonyl and Active Methylene Groups

The active methylene group (the carbon between the two carbonyls) of β-diketones is acidic and can be deprotonated by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. For this compound, this site is already substituted with a butyl group, which precludes reactions that require deprotonation of this specific carbon. However, the carbonyl carbons remain susceptible to nucleophilic attack.

Nucleophilic addition to one of the carbonyl groups can lead to the formation of hemiacetals, hemiketals, or, upon subsequent dehydration, α,β-unsaturated ketones. The choice of nucleophile and reaction conditions determines the outcome. The phenyl group influences the electrophilicity of the adjacent carbonyl, making it a potential site for selective reactions. The reaction of active methylene compounds with electrophilic olefins can lead to the formation of substituted pyrans. rsc.org

The enolate of this compound can also act as a nucleophile in reactions such as aldol (B89426) condensations and Michael additions, though the steric bulk of the butyl group may influence the stereochemical outcome of these reactions.

Selective Reduction Pathways (e.g., Lithium Aluminum Hydride Reduction of 1-phenylbutane-1,3-dione)

The reduction of β-diketones can yield a variety of products, including diols, keto-alcohols, and saturated or unsaturated alcohols, depending on the reducing agent and the tautomeric form of the diketone (keto or enol). Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both carbonyl groups. byjus.commasterorganicchemistry.com

In the case of the related compound 1-phenylbutane-1,3-dione, reduction with LiAlH₄ is complex. The reaction is influenced by the tautomeric equilibrium between the diketo and keto-enol forms. The diketo form tends to be reduced to the corresponding 1,3-diol, while the keto-enol form can lead to elimination products such as unsaturated ketones and alcohols. stackexchange.com Studies have shown that for 1-phenylbutane-1,3-dione, the keto-enol form is significant, and its reduction can lead to a mixture of products. stackexchange.com For this compound, the presence of the butyl group will likely influence the tautomeric equilibrium and the steric accessibility of the carbonyl groups to the hydride reagent.

| Starting Material | Tautomeric Form | Potential Reduction Product(s) |

| This compound | Diketo | 2-butyl-1-phenylbutane-1,3-diol |

| This compound | Keto-enol | 2-butyl-1-phenyl-2-buten-1-ol, 2-butyl-1-phenyl-1-butanone, 2-butyl-1-phenylbutan-1-ol |

This table is an extrapolation based on the known reactivity of 1-phenylbutane-1,3-dione.

Oxidative Transformations

The β-diketone moiety can undergo oxidative cleavage under specific conditions. Oxidizing agents can target the carbon-carbon bond between the carbonyl groups, particularly after enolization. The stability of the thiophene (B33073) ring, a potential synthetic target, is generally resistant to oxidizing agents, though side chains are susceptible to oxidation to carboxylic acids. pharmaguideline.com The specific oxidative transformations of this compound are not extensively documented, but analogies can be drawn from the behavior of other β-diketones.

Utility as a Precursor for Heterocyclic Compound Synthesis

The 1,3-dicarbonyl functionality is a versatile building block for the synthesis of a wide array of heterocyclic compounds. The two electrophilic carbonyl carbons and the nucleophilic central carbon (in its enolate form) can react with various dinucleophiles and dielectrophiles to form five- and six-membered rings.

Cyclocondensation Reactions to Pyrazoles and Isoxazoles

Pyrazoles and isoxazoles are five-membered aromatic heterocycles that can be readily synthesized from β-diketones.

Pyrazoles: The Knorr pyrazole (B372694) synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). youtube.combeilstein-journals.org In the case of this compound, reaction with hydrazine hydrate (B1144303) would be expected to yield 5-butyl-3-phenyl-1H-pyrazole. The use of a substituted hydrazine would lead to the corresponding N-substituted pyrazole. The reaction proceeds through the formation of an initial imine, followed by cyclization and dehydration to form the aromatic pyrazole ring. youtube.com

Isoxazoles: Similarly, the reaction of a β-diketone with hydroxylamine (B1172632) leads to the formation of an isoxazole. youtube.comorganic-chemistry.org The reaction of this compound with hydroxylamine would likely produce 5-butyl-3-phenylisoxazole. The reaction mechanism involves the formation of an oxime with one carbonyl group, followed by cyclization and dehydration. youtube.com The regioselectivity of these cyclizations with unsymmetrical β-diketones can be influenced by the electronic and steric nature of the substituents. nih.gov

| Heterocycle | Reagent | Expected Product |

| Pyrazole | Hydrazine (H₂NNH₂) | 5-butyl-3-phenyl-1H-pyrazole |

| Isoxazole | Hydroxylamine (NH₂OH) | 5-butyl-3-phenylisoxazole |

This table illustrates the expected products based on established synthetic routes.

Routes to Substituted Thiophenes, Pyrroles, Furans, and Pyridazines

The versatility of this compound extends to the synthesis of other important heterocyclic systems.

Thiophenes: The Paal-Knorr thiophene synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. pharmaguideline.comderpharmachemica.comorganic-chemistry.org While this compound is a 1,3-diketone, modifications of this reaction or alternative strategies can be employed. For instance, conversion of the diketone to a 1,4-dicarbonyl equivalent could open a pathway to thiophene synthesis.

Pyrroles: The Paal-Knorr pyrrole (B145914) synthesis is a reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form a substituted pyrrole. wikipedia.orguctm.edu Similar to thiophene synthesis, this would require transformation of the 1,3-diketone precursor. The Knorr pyrrole synthesis, a different method, involves the reaction of an α-amino-ketone with a β-ketoester. wikipedia.org

Furans: The Paal-Knorr furan (B31954) synthesis is the acid-catalyzed cyclization of 1,4-dicarbonyl compounds to furans. organic-chemistry.orgorganic-chemistry.org Again, this would necessitate the conversion of the 1,3-diketone to a 1,4-dicarbonyl system. Alternatively, other methods for furan synthesis from 1,3-dicarbonyls have been developed, such as reactions with α-haloketones followed by cyclization. acs.orgresearchgate.net

Pyridazines: Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. They can be synthesized from 1,4-dicarbonyl compounds or their equivalents by condensation with hydrazine. wikipedia.orgliberty.edu The reaction of a 1,4-diketone with hydrazine leads to a dihydropyridazine (B8628806) which can then be oxidized to the aromatic pyridazine. organic-chemistry.org The direct synthesis from 1,3-diketones is less common but can be achieved through multi-step sequences. thieme-connect.com

| Heterocycle | General Precursor | Key Reagent(s) |

| Thiophene | 1,4-Dicarbonyl Compound | P₄S₁₀, Lawesson's Reagent |

| Pyrrole | 1,4-Dicarbonyl Compound | NH₃ or R-NH₂ |

| Furan | 1,4-Dicarbonyl Compound | Acid catalyst (e.g., H₂SO₄) |

| Pyridazine | 1,4-Dicarbonyl Compound | Hydrazine (H₂NNH₂) |

This table outlines the general synthetic strategies for these heterocycles, which would require the conversion of this compound into a 1,4-dicarbonyl intermediate.

Formation of Complex Molecular Architectures and Derivatives

The β-diketone functionality of this compound serves as a versatile scaffold for the construction of a wide array of complex molecular architectures and heterocyclic derivatives. The presence of two distinct carbonyl groups, along with the acidic α-hydrogen, allows for a variety of cyclization and condensation reactions. While specific examples utilizing this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of other 2-substituted-1,3-diketones. These reactions are fundamental in synthetic organic chemistry for generating valuable heterocyclic cores found in many biologically active compounds and functional materials. nih.gov

A significant application of 2-alkyl-1,3-diketones is in the synthesis of nitrogen-containing heterocycles. mdpi.comorganic-chemistry.org For instance, in the Knorr Pyrazole Synthesis , 1,3-dicarbonyl compounds react with hydrazines to form pyrazoles. drugfuture.comjk-sci.com Similarly, the Paal-Knorr Pyrrole Synthesis involves the condensation of a 1,4-dicarbonyl compound (which can be formed in situ from a 1,3-diketone precursor) with a primary amine or ammonia to yield pyrroles. wikipedia.orgorganic-chemistry.orgrsc.org

Another important transformation is the Japp-Klingemann reaction , which is used to synthesize hydrazones from β-keto-esters or β-keto-acids and aryl diazonium salts. wikipedia.orgchemeurope.com These hydrazone intermediates can then be used in subsequent reactions, such as the Fischer indole (B1671886) synthesis, to create more complex indole structures. wikipedia.org

Furthermore, 2-substituted-1,3-diketones are valuable precursors in multicomponent reactions, which allow for the efficient assembly of complex molecules in a single step. The Hantzsch Pyridine (B92270) Synthesis , for example, involves the condensation of a β-ketoester (or in this case, a β-diketone), an aldehyde, and ammonia or an ammonium (B1175870) salt to form dihydropyridines, which can be subsequently oxidized to pyridines. scribd.comfiveable.mewikipedia.orgorganic-chemistry.orgchemtube3d.com The Biginelli reaction provides a pathway to dihydropyrimidinones through the acid-catalyzed reaction of a β-dicarbonyl compound, an aldehyde, and urea (B33335). wikipedia.orgorganic-chemistry.orgjk-sci.com The Guareschi-Thorpe condensation offers a route to substituted pyridines by reacting a 1,3-dicarbonyl compound with a cyanoacetamide or cyanoacetic ester in the presence of ammonia. drugfuture.comrsc.orgquimicaorganica.orgrsc.org

Oxygen-containing heterocycles can also be synthesized from 1,3-diketone precursors, although these reactions are generally less common than the formation of nitrogen-containing rings. organic-chemistry.orgpku.edu.cnnih.govresearchgate.net

The following table summarizes the potential synthesis of various complex molecular architectures starting from this compound based on established named reactions for 1,3-dicarbonyl compounds.

| Named Reaction | Reactant(s) with this compound | Potential Product (Derivative of this compound) |

| Knorr Pyrazole Synthesis | Hydrazine | 5-butyl-3-methyl-1-phenyl-1H-pyrazole or 3-butyl-5-methyl-1-phenyl-1H-pyrazole |

| Paal-Knorr Pyrrole Synthesis | Primary Amine (R-NH₂) | 1-substituted-5-butyl-2-methyl-4-phenyl-1H-pyrrole |

| Japp-Klingemann Reaction | Aryl Diazonium Salt | Phenylhydrazone derivative |

| Hantzsch Pyridine Synthesis | Aldehyde, Ammonia | Substituted dihydropyridine/pyridine |

| Biginelli Reaction | Aldehyde, Urea | Substituted dihydropyrimidinone |

| Guareschi-Thorpe Condensation | Cyanoacetamide | Substituted 2-pyridone |

Elucidation of Reaction Mechanisms and Intermediates in Organic Transformations

The elucidation of reaction mechanisms and the identification of transient intermediates are crucial for understanding and optimizing the synthesis of complex molecules from this compound. While specific mechanistic studies on this particular compound are scarce, the general mechanisms for the reactions of 1,3-diketones are well-established and can be applied to understand its reactivity.

In the Knorr Pyrazole Synthesis , the reaction is typically acid-catalyzed and begins with the nucleophilic attack of a hydrazine molecule on one of the carbonyl groups of the β-diketone. jk-sci.comslideshare.net This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group, forming a cyclic intermediate. Subsequent dehydration leads to the formation of the aromatic pyrazole ring. rsc.org Due to the unsymmetrical nature of this compound, a mixture of two regioisomeric pyrazoles can be expected.

The Paal-Knorr Pyrrole Synthesis mechanism involves the formation of a hemiaminal by the reaction of a primary amine with one of the carbonyl groups of a 1,4-dicarbonyl compound (which can be derived from the 1,3-diketone). organic-chemistry.org This is followed by cyclization and dehydration to form the pyrrole ring. The rate-determining step is often the cyclization. organic-chemistry.org

The mechanism of the Japp-Klingemann reaction involves the initial deprotonation of the β-diketone at the α-carbon to form an enolate. wikipedia.orgslideshare.net This enolate then acts as a nucleophile, attacking the electrophilic diazonium salt to form an azo compound as an intermediate. wikipedia.org Subsequent hydrolysis and decarboxylation (if starting with a β-keto acid) yield the final hydrazone product. wikipedia.orgchemeurope.com

For the Hantzsch Pyridine Synthesis , the mechanism is believed to proceed through the formation of an enamine from the β-dicarbonyl compound and ammonia, and a Knoevenagel condensation product from the aldehyde and a second equivalent of the β-dicarbonyl compound. scribd.com These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to form a dihydropyridine, which is then oxidized to the final pyridine product.

The Biginelli reaction mechanism is thought to commence with the acid-catalyzed reaction between the aldehyde and urea to form an N-acyliminium ion intermediate. wikipedia.orgjk-sci.comillinois.edu The enol form of the this compound then adds to this iminium ion. The final step is a cyclization via nucleophilic attack of the amine on a carbonyl group, followed by dehydration to yield the dihydropyrimidinone. wikipedia.org

The Guareschi-Thorpe condensation proceeds via a Knoevenagel condensation of the 1,3-dicarbonyl compound with the active methylene group of the cyanoacetamide, followed by cyclization through the attack of the amide nitrogen onto a carbonyl group and subsequent tautomerization and dehydration to form the 2-pyridone ring. drugfuture.comrsc.org

The following table outlines the key intermediates proposed in these reaction mechanisms when this compound is used as the starting material.

| Named Reaction | Key Intermediates with this compound |

| Knorr Pyrazole Synthesis | Hydrazone, Cyclic hemiaminal |

| Paal-Knorr Pyrrole Synthesis | Hemiaminal, Dihydroxytetrahydropyrrole derivative |

| Japp-Klingemann Reaction | Enolate, Azo compound |

| Hantzsch Pyridine Synthesis | Enamine, Knoevenagel condensation product, Michael adduct |

| Biginelli Reaction | N-acyliminium ion, Open-chain ureide |

| Guareschi-Thorpe Condensation | Knoevenagel adduct, Cyclic amide intermediate |

Enzymatic Transformations of β Diketones: Mechanistic Research

Mechanistic Diversity of Enzyme-Catalyzed C-C Bond Cleavage in β-Diketones

The carbon-carbon bond between the two carbonyl groups in β-diketones is the primary target for enzymatic cleavage. Research has unveiled a surprising diversity in the mechanisms employed by different enzymes to catalyze this reaction. nih.govresearchgate.net Two major classes of enzymes have been identified: hydrolases and dioxygenases.

Hydrolases , which utilize a water molecule for cleavage, exhibit varied catalytic strategies. For instance, fumarylacetoacetate hydrolase (FAH) employs a catalytic dyad of histidine and aspartate, aided by a calcium ion, to activate a water molecule for nucleophilic attack on one of the carbonyl carbons. nih.gov This mechanism is common in the metabolism of amino acids and aromatic compounds. Another example is 6-oxocamphor hydrolase, which also uses a His/Asp dyad to hydrolyze cyclic β-diketones. nih.gov In contrast, some hydrolases, like the one from Pseudomonas sp. strain VM15C involved in the degradation of oxidized polyvinyl alcohol, utilize a classic serine catalytic triad (B1167595) (Ser-His-Asp) for catalysis. nih.gov

Dioxygenases represent a completely different mechanistic approach. These enzymes incorporate molecular oxygen into the substrate, leading to C-C bond cleavage. A key example is the diketone-cleaving enzyme (Dke1) from Acinetobacter johnsonii, which is an iron-dependent metalloenzyme. nih.gov This enzyme catalyzes the cleavage of acetylacetone (B45752) and has been shown to accept other β-diketones as substrates, including the structurally related 1-phenylbutane-1,3-dione. nih.gov The presence of a phenyl group in this substrate suggests that 2-butyl-1-phenylbutane-1,3-dione could also potentially be a substrate for this class of enzymes.

The table below summarizes the mechanistic diversity of enzymes involved in β-diketone cleavage.

| Enzyme Class | Example Enzyme | Substrate Example | Catalytic Mechanism |

| Hydrolase | Fumarylacetoacetate Hydrolase (FAH) | Fumarylacetoacetate | His/Asp catalytic dyad, metal ion-assisted water activation |

| Hydrolase | 6-Oxocamphor Hydrolase | 6-Oxocamphor | His/Asp catalytic dyad, water activation |

| Hydrolase | Oxidized PVA Hydrolase | Nonane-4,6-dione | Serine catalytic triad |

| Dioxygenase | Diketone-cleaving enzyme (Dke1) | Acetylacetone, 1-phenylbutane-1,3-dione | Iron-dependent oxygenation |

Characterization of Enzyme Active Sites and Substrate Specificity

The active site of an enzyme is the region where substrate binding and catalysis occur. nih.gov Its three-dimensional structure and the chemical properties of its amino acid residues determine the enzyme's substrate specificity.

For β-diketone hydrolases , the active site is typically a pocket or groove that accommodates the substrate. In fumarylacetoacetate hydrolase, the active site is located at the interface of a dimer and contains the catalytic dyad and a calcium ion binding site. nih.gov The calcium ion is crucial for chelating the enol form of the substrate and positioning it for nucleophilic attack. nih.gov The specificity of these hydrolases can be quite high, as seen with fumarylpyruvate hydrolase (FPH) and maleylpyruvate (B1239739) hydrolase (MPH), which are specific for their respective substrates. nih.gov

The active site of the dioxygenase Dke1 contains a mononuclear iron center, which is essential for catalysis. nih.gov The substrate specificity of Dke1 from Acinetobacter johnsonii is noteworthy as it has been shown to act on a variety of β-diketones, including those with aromatic substituents like 1-phenylbutane-1,3-dione. nih.gov This suggests a relatively accommodating active site. The introduction of a butyl group at the α-carbon of 1-phenylbutane-1,3-dione to form this compound would likely influence its interaction with the active site. The bulky butyl group could sterically hinder the binding of the substrate or alter its orientation within the active site, potentially affecting the efficiency of the enzymatic reaction. The presence of substituents on the β-diketone structure is known to influence the keto-enol equilibrium, which can in turn affect enzyme recognition and catalysis. mdpi.comrsc.org

Investigation of Biological Transformation Pathways for β-Diketone Scaffolds

The enzymatic cleavage of β-diketones is a key step in various metabolic pathways, particularly in the degradation of aromatic and alicyclic compounds by microorganisms. nih.gov These pathways often involve a series of enzymatic reactions that funnel diverse substrates into central metabolic routes.

For instance, the degradation of steroids by anaerobic bacteria involves a β-diketone hydrolase that cleaves a cyclic β-diketone intermediate in the steroid A-ring. nih.govresearchgate.net This initiates a cascade of reactions, including further hydrolysis and β-oxidation-like steps, to completely break down the ring structure. nih.govresearchgate.net

In the context of aromatic β-diketones, such as 1-phenylbutane-1,3-dione, the enzymatic cleavage would yield two smaller molecules. For example, the action of a hydrolase could potentially produce benzoic acid and 2-pentanone from this compound, assuming cleavage occurs on one side of the dione. These products would then be further metabolized by the organism. The degradation of aromatic compounds often proceeds through pathways that converge on central intermediates like catechol or protocatechuate, which are then subject to ring-cleavage by dioxygenases.

While a specific biological transformation pathway for this compound has not been elucidated, it is plausible that microorganisms capable of degrading aromatic hydrocarbons could metabolize this compound. The initial step would likely be the enzymatic cleavage of the β-diketone moiety, followed by the degradation of the resulting phenyl and alkyl fragments through established metabolic pathways. The efficiency of this process would be dependent on the substrate specificity of the initiating enzyme, which as discussed, could be influenced by the butyl substituent.

Advanced Spectroscopic and Analytical Techniques in β Diketone Research

The study of β-diketones, such as 2-butyl-1-phenylbutane-1,3-dione, relies heavily on sophisticated analytical methods to unravel their structural complexities, particularly the prevalent keto-enol tautomerism. nih.govnanalysis.comnanalysis.com Advanced spectroscopic techniques provide the necessary resolution and information to characterize these isomers and understand their behavior in various chemical environments.

Emerging Research Directions for 2 Butyl 1 Phenylbutane 1,3 Dione and Its Derivatives

Development of Novel and Sustainable Synthetic Methodologies

The classical method for synthesizing β-diketones, including structures like 2-butyl-1-phenylbutane-1,3-dione, is the Claisen condensation, which involves the base-mediated reaction of a ketone with an ester. mdpi.comnih.gov While effective, this method often requires strong bases and can lead to side reactions. nih.gov Recent research has focused on developing more efficient, sustainable, and versatile synthetic routes.

Key areas of innovation include:

Direct Synthesis from Carboxylic Acids: A significant advancement is the development of methods that allow for the direct condensation of ketones with carboxylic acids, bypassing the need to first convert the acid to a more reactive derivative like an ester or acid chloride. nih.gov

Oxidation of β-Hydroxyketones: The oxidation of β-hydroxyketones using environmentally benign reagents such as o-iodoxybenzoic acid (IBX) presents a green alternative to traditional methods that might use toxic heavy metals. organic-chemistry.org This reaction is efficient and suitable for various scales. organic-chemistry.org

Metal-Catalyzed and Metal-Free Couplings: Novel catalytic strategies are being explored. Rhodium-catalyzed reductive α-acylation of α,β-unsaturated ketones provides a direct route to substituted 1,3-diketones. amazonaws.com Furthermore, metal-catalyst-free oxidative coupling methods are being developed for the difunctionalization of alkynes to afford β-ketodithianes, which are valuable synthetic intermediates. organic-chemistry.org

| Method | Description | Advantages |

| Claisen Condensation | Base-catalyzed reaction of a ketone and an ester. mdpi.comnih.gov | Well-established, widely used. |

| Oxidation of β-Hydroxyketones | Oxidation of a precursor alcohol using reagents like IBX. organic-chemistry.org | Environmentally benign, operationally simple. organic-chemistry.org |

| Reductive α-Acylation | Rhodium-catalyzed reaction of an enone with an acid chloride. amazonaws.com | Direct, good for creating substituted diketones. amazonaws.com |

| Metal-Free Oxidative Coupling | Reaction providing dithiane-protected diketones without toxic metal catalysts. organic-chemistry.org | Avoids rare or toxic metals. organic-chemistry.org |

In-depth Studies of Tautomeric Dynamics and Proton Transfer in Heterogeneous Environments

Like other β-dicarbonyl compounds, this compound exists as a mixture of keto and enol tautomers. mdpi.com The enol form is stabilized by a strong intramolecular hydrogen bond, forming a pseudo-six-membered ring. mdpi.com For an unsymmetrical diketone, two distinct enol forms are possible, leading to a dynamic equilibrium of enol-enol tautomerization in addition to the keto-enol equilibrium. bohrium.comresearchgate.net

The study of these dynamics is critical as the dominant tautomeric form dictates the compound's chemical and biological properties. mdpi.com

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy are used to monitor the rapid intramolecular proton transfer (PT) processes in both the ground and excited states. bohrium.comresearchgate.net These studies reveal that upon electronic excitation, the intramolecular hydrogen bond can break, followed by other photochemical relaxation processes. researchgate.net

Solvent Effects: The position of the tautomeric equilibrium is highly dependent on the environment. nih.gov The enol form is generally favored, particularly in non-hydrogen bonding solvents, while the keto form is more prevalent in aqueous solutions. researchgate.netmdpi.com

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is an indispensable tool for characterizing the tautomeric mixture. mdpi.com Because the interconversion between the keto and enol forms is typically slow on the NMR timescale, separate signals for each form can often be observed and quantified. mdpi.com The rapid equilibrium between the two enol forms, however, usually results in an averaged spectrum. mdpi.com

| Phenomenon | Description | Key Investigative Techniques |

| Keto-Enol Tautomerism | Equilibrium between the diketone form and the hydrogen-bonded enol form. mdpi.com | NMR Spectroscopy, IR Spectroscopy. scholarsresearchlibrary.commdpi.com |

| Enol-Enol Tautomerism | In unsymmetrical diketones, the equilibrium between two possible enolic structures. bohrium.comresearchgate.net | Ultrafast Transient Absorption. bohrium.comresearchgate.net |

| Intramolecular Proton Transfer (PT) | The movement of the enolic proton between the two oxygen atoms, studied in both ground and excited states. bohrium.comresearchgate.net | Femtosecond Spectroscopy, Fluorescence Upconversion. researchgate.net |

Rational Design of β-Diketone-Based Ligands for Targeted Catalysis and Sensing Applications

The two oxygen atoms of the β-diketone moiety make it an exceptional bidentate chelating ligand for a vast array of metal ions. researchgate.netalfachemic.com By strategically modifying the substituents on the β-diketone backbone, such as the butyl and phenyl groups in this compound, it is possible to fine-tune the electronic and steric properties of the resulting metal complexes for specific applications. researchgate.net

Targeted Catalysis: β-diketonate complexes are widely used in catalysis. alfachemic.com The rational design of the ligand allows for the modulation of the metal center's activity and selectivity in various chemical transformations.

Luminescent Materials and Sensing: β-diketone ligands are crucial components in luminescent materials. alfachemic.com Complexes with rare earth ions, for instance, can absorb UV light and transfer the energy to the metal, which then emits characteristic fluorescence. alfachemic.com This property is harnessed in applications like fluorescent sensors, immunoassays, and organic light-emitting diodes (OLEDs). alfachemic.compreprints.org Introducing fluorinated substituents into the ligand is a known strategy to enhance luminescence intensity by suppressing non-radiative decay pathways. nih.gov The inherent fluorescence of some β-diketone derivatives also opens pathways for their use as tracers for metals in biological tissues. mdpi.com

| Application Area | Design Principle | Example Use |

| Catalysis | Modify ligand substituents to tune the steric and electronic properties of the metal center. researchgate.net | Homogeneous catalysis, polymerization. |

| Luminescent Sensors | Form complexes with rare earth ions that exhibit strong, characteristic fluorescence upon excitation. alfachemic.com | Detection of metal ions, immunofluorescence analysis. alfachemic.com |

| OLEDs | Create stable, luminescent metal complexes for use in the emissive layer of organic electronic devices. preprints.org | Display technology, solid-state lighting. |

Advanced Computational Methodologies for Predicting Reactivity, Selectivity, and Spectroscopic Parameters

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating and predicting the properties of β-diketones before their synthesis and characterization. tandfonline.comnih.gov These in silico studies provide deep insights into the structure-property relationships that govern the behavior of compounds like this compound.

Predicting Reactivity and Stability: DFT calculations can accurately predict the relative energies of different tautomers, helping to determine the most stable form under various conditions. scirp.org Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be correlated with chemical reactivity and electrochemical properties, such as oxidation potentials. tandfonline.comscirp.org

Simulating Spectroscopic Data: Computational methods can predict spectroscopic parameters. For example, calculated vibrational frequencies can be compared with experimental IR spectra to confirm the structure and coordination mode of a ligand in a metal complex. nih.govnih.gov

Mechanism Elucidation: Theoretical calculations are used to map out reaction pathways and determine activation energies for various processes, such as proton transfer or synthetic reactions. scirp.orgbeilstein-journals.org This helps in understanding reaction mechanisms and optimizing experimental conditions. The B3LYP functional is a commonly employed method for these types of investigations on β-diketone systems. tandfonline.comnih.gov

| Computational Method | Predicted Property | Significance |

| DFT (e.g., B3LYP) | Tautomer Stability | Predicts the predominant keto/enol form. scirp.org |

| DFT (HOMO/LUMO Analysis) | Reactivity, Redox Potentials | Correlates electronic structure with chemical behavior. tandfonline.com |

| DFT (Frequency Calculation) | IR/Raman Spectra | Aids in structural confirmation and analysis of bonding. nih.gov |

| DFT (Reaction Pathway Modeling) | Activation Energies | Elucidates reaction mechanisms and predicts feasibility. beilstein-journals.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.